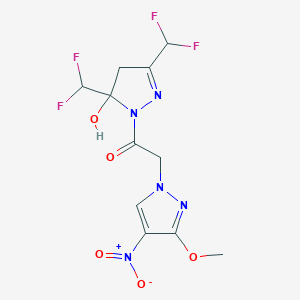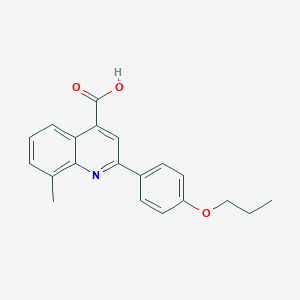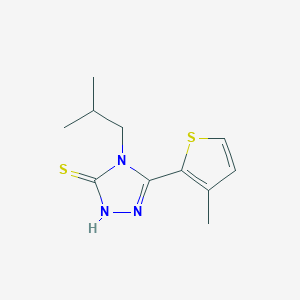![molecular formula C25H29N3O2S2 B457027 N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea](/img/structure/B457027.png)
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(2-methylpropyl)benzaldehyde with thiosemicarbazide can yield the thiazole ring, which is then further functionalized to introduce the carbamothioyl and propoxybenzamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound .
化学反応の分析
Types of Reactions
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the side chains, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学的研究の応用
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(4-propoxybenzoyl)thiourea is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C25H29N3O2S2 |
|---|---|
分子量 |
467.7g/mol |
IUPAC名 |
N-[[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H29N3O2S2/c1-5-14-30-21-12-10-20(11-13-21)23(29)27-24(31)28-25-26-22(17(4)32-25)19-8-6-18(7-9-19)15-16(2)3/h6-13,16H,5,14-15H2,1-4H3,(H2,26,27,28,29,31) |
InChIキー |
KNDWRPGCFPFVQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[6-bromo-2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456946.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B456949.png)
methanone](/img/structure/B456950.png)
![N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B456954.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]acetamide](/img/structure/B456957.png)
![4-[(2-chlorophenoxy)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B456958.png)
![5-(5-chlorothiophen-2-yl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456960.png)

![Ethyl 2-({[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B456962.png)
![1-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456963.png)

![[5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B456965.png)

![5-(3-FLUOROPHENYL)-1-(2-{3-(4-METHYLPHENYL)-7-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE](/img/structure/B456968.png)
